2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
Description
2-((1-(Furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a synthetic compound featuring a central imidazole ring substituted with a furan-2-ylmethyl group at the 1-position, a thioether linkage at the 2-position, and an N-phenylacetamide moiety. This structure combines heterocyclic elements (imidazole, furan) with a sulfur-containing bridge and an aromatic acetamide group, making it a candidate for diverse biological applications.
Properties
IUPAC Name |
2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-15(18-13-5-2-1-3-6-13)12-22-16-17-8-9-19(16)11-14-7-4-10-21-14/h1-10H,11-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGAGMYUMHFXRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves the reaction of furan-2-ylmethyl imidazole with a thiol group and N-phenylacetamide. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Furan vs.
- Imidazole vs. Benzimidazole Cores : Benzimidazole derivatives (e.g., 9c, W1) often exhibit stronger anticancer activity due to enhanced planarity and DNA intercalation, whereas imidazole-thioacetamides (e.g., compound 2) show selectivity for Gram-positive bacteria .
Physicochemical Properties
- Acidity (pKa) : The pKa of 2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenethylacetamide () is 10.65±0.10, indicating moderate basicity. The target compound’s furan substituent may lower pKa due to electron-withdrawing effects, altering solubility .
- Density : Analogs with aryl groups (e.g., 1.26 g/cm³ in ) suggest the target compound’s density may range between 1.2–1.3 g/cm³, typical for acetamide derivatives .
Biological Activity
2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a compound that combines the structural features of furan, imidazole, and thioether functionalities. This unique arrangement suggests potential biological activities, particularly in medicinal chemistry. The compound's interactions with biological targets and its therapeutic implications are of significant interest.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 304.37 g/mol. The compound features a furan ring, an imidazole ring, and a thioether linkage, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₂O₂S |
| Molecular Weight | 304.37 g/mol |
| CAS Number | Not specified |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The furan and imidazole rings are known to interact with various enzymes and receptors, potentially modulating their activity. The thioether linkage may enhance binding affinity and specificity towards these targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives of imidazole have shown significant inhibitory effects against various bacterial strains, indicating that this compound could possess similar properties .
Antiviral Activity
The compound's structure suggests potential antiviral activity, particularly against viruses like SARS-CoV-2. Research has indicated that imidazole derivatives can inhibit viral proteases, which are crucial for viral replication. This aligns with findings from studies on related compounds that demonstrated effective inhibition of the SARS-CoV-2 main protease (Mpro), emphasizing the potential for further exploration in antiviral applications .
Anticancer Potential
There is growing interest in the anticancer properties of imidazole-based compounds. Studies have shown that such compounds can induce apoptosis in cancer cells and inhibit tumor growth. The presence of the furan moiety may enhance these effects by providing additional mechanisms for cellular interaction. This warrants further investigation into the anticancer efficacy of this compound.
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial effects of several imidazole derivatives, including those structurally similar to this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
Case Study 2: Antiviral Efficacy Against SARS-CoV-2
In another study focusing on antiviral activity, derivatives were screened for their ability to inhibit Mpro. The most potent compounds exhibited IC50 values in the low micromolar range (e.g., 1.55 µM), suggesting that similar structural motifs in this compound could yield promising antiviral agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
